Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI)
Description
Nitriles are versatile intermediates in organic synthesis, often utilized in agrochemicals, pharmaceuticals, and specialty chemicals. The 9CI (Ninth Collective Index) designation indicates its inclusion in the Chemical Abstracts Service registry, ensuring standardized nomenclature . While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structural analogs and related nitrile derivatives offer insights into its properties and applications.
Properties
CAS No. |
137114-73-9 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,4-dimethyl-5-oxohexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-6(5-9)4-7(2)8(3)10/h6-7H,4H2,1-3H3 |
InChI Key |
ZXADZUDENFCCHH-UHFFFAOYSA-N |
SMILES |
CC(CC(C)C(=O)C)C#N |
Canonical SMILES |
CC(CC(C)C(=O)C)C#N |
Synonyms |
Hexanenitrile, 2,4-dimethyl-5-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexanenitrile Derivatives with Heterocyclic Substituents
- 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile (CAS: Not provided; ): Structure: Features a hexanenitrile backbone with a phenyl-triazole moiety at position 4. Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 94% product . Spectroscopy: ¹H-NMR shows aromatic protons (δ 7.31–7.85) and aliphatic chain resonances (δ 1.48–4.44), characteristic of triazole-linked nitriles .
Agrochemical Nitriles: Hexaconazole
- Hexaconazole (CAS: 79983-71-4; ): Structure: Contains a hexanenitrile backbone with a chlorophenyl group and a 1,2,4-triazole ring. Application: A systemic fungicide targeting ergosterol biosynthesis in pathogens . Comparison: The presence of a triazole ring and chlorophenyl group in hexaconazole contrasts with the methyl and ketone substituents in Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI).
Oxime and Ketone Derivatives
- Hexanal, 4-(hydroxyimino)-5-oxo-(9CI) (CAS: 113737-91-0; ): Structure: Hexanal derivative with a hydroxyimino group at position 4 and a ketone at position 5. Properties: Predicted density (1.14 g/cm³) and boiling point (284°C) reflect increased polarity due to the oxime and ketone groups . The nitrile group in the latter likely increases thermal stability and reduces solubility in polar solvents compared to the aldehyde .
Physicochemical Property Analysis
| Property | Hexanenitrile, 2,4-Dimethyl-5-oxo-(9CI) | 6-(4-Phenyltriazol-1-yl)hexanenitrile | Hexaconazole |
|---|---|---|---|
| Molecular Formula | C₈H₁₃NO (inferred) | C₁₄H₁₆N₄ | C₁₄H₁₇Cl₂N₃O |
| Functional Groups | Nitrile, ketone, methyl | Nitrile, triazole | Nitrile, triazole, Cl |
| Boiling Point | ~250–300°C (estimated) | Not reported | Decomposes before boiling |
| Applications | Synthetic intermediate | Pharmaceutical research | Fungicide |
Key Observations :
- Methyl and Ketone Effects : The 2,4-dimethyl and 5-oxo groups in Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) likely enhance steric hindrance and polarity, influencing reactivity in nucleophilic additions or condensations .
- Nitrile Stability : Nitriles generally exhibit high thermal stability, making them suitable for high-temperature reactions, whereas ketones and oximes may undergo redox reactions under similar conditions .
Research and Application Gaps
While Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is cataloged in chemical databases, its synthetic routes, spectroscopic data, and biological activity remain undocumented in the provided evidence.
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